1-(Aminomethyl)cycloheptanol
Overview
Description
1-(Aminomethyl)cycloheptanol is a compound that features a cycloheptane ring, a seven-membered ring structure, with an aminomethyl group (-NHCH2-) attached to it. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both amino and hydroxyl functional groups within the same molecule provides opportunities for various chemical reactions and modifications.
Synthesis Analysis
The synthesis of related cycloheptane derivatives has been explored in several studies. For instance, a cycloheptane bearing an amino and three hydroxyl groups was isolated from the roots of Physalis alkekengi var. francheti, which may suggest a potential biosynthetic route or enzymatic reduction that could be relevant for the synthesis of 1-(aminomethyl)cycloheptanol . Additionally, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines through aluminum hydride reduction indicates the viability of using reductive strategies for the synthesis of aminomethylated cyclic compounds .
Molecular Structure Analysis
The molecular structure of cycloheptane derivatives can be quite rigid due to the presence of the seven-membered ring. For example, the NMR structural study and DFT theoretical calculations of 2-aminocyclobutane-1-carboxylic acid derivatives revealed the formation of strong intramolecular hydrogen bonds, leading to a high degree of rigidity . Although this study focuses on a smaller cyclobutane ring, similar intramolecular interactions could be expected in the larger cycloheptane ring of 1-(aminomethyl)cycloheptanol.
Chemical Reactions Analysis
The chemical reactivity of 1-(aminomethyl)cycloheptanol would likely involve the amino and hydroxyl groups. For example, the amino group could participate in the formation of amides, ureas, or Schiff bases, while the hydroxyl group could be involved in esterification or etherification reactions. The study on 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines provides insights into the reactivity of the aminomethyl group, showing weak partial agonist activity at beta adrenoceptors, which could be relevant for pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(aminomethyl)cycloheptanol would be influenced by its functional groups and cyclic structure. The compound's solubility, boiling point, melting point, and stability would be determined by the presence of the amino and hydroxyl groups. The study on the tetraspiro nonacyclic compound formed from 1,1-bis(aminomethyl)cyclohexane and formaldehyde suggests that the aminomethyl group can lead to complex structures with unique physical properties . Additionally, the preparation of complexes with transition metal acetates using a related ligand, 1-amino-6,7-O-cyclohexylidene-4-azaheptane, indicates the potential for 1-(aminomethyl)cycloheptanol to form coordination compounds with metals, which could affect its physical properties .
Safety And Hazards
Handling 1-(Aminomethyl)cycloheptanol requires certain safety measures and precautions . Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes . Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling 1-(Aminomethyl)cycloheptanol . Moreover, it may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area .
Future Directions
properties
IUPAC Name |
1-(aminomethyl)cycloheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJDKLCFSGRFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593774 | |
Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cycloheptanol | |
CAS RN |
45732-95-4 | |
Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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